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Compound of Interest

Compound Name: Sergliflozin

Cat. No.: B10771867 Get Quote

This guide provides a detailed, data-driven comparison of the pharmacokinetic profiles of two

sodium-glucose cotransporter 2 (SGLT2) inhibitors: Sergliflozin and Remogliflozin. Developed

for researchers, scientists, and drug development professionals, this document summarizes

key pharmacokinetic parameters, outlines typical experimental methodologies, and visualizes

relevant pathways to facilitate a comprehensive understanding of these two compounds.

Both Sergliflozin and Remogliflozin are prodrugs, administered as Sergliflozin etabonate and

Remogliflozin etabonate respectively. Following oral administration, they are rapidly converted

to their active forms. While Remogliflozin has been approved for the treatment of type 2

diabetes in some countries, the clinical development of Sergliflozin was discontinued after

Phase II trials. This comparison is based on available data from preclinical and clinical studies.

Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of Sergliflozin and Remogliflozin, including their active forms

and metabolites, are summarized in the tables below. These tables provide a quantitative basis

for comparing the absorption, distribution, metabolism, and excretion (ADME) properties of the

two drugs.

Table 1: Pharmacokinetic Parameters of Sergliflozin (Active Form) in Healthy Volunteers and

Patients with Type 2 Diabetes Mellitus (T2DM) after a single oral dose of Sergliflozin
Etabonate.
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Parameter Healthy Volunteers Patients with T2DM Reference(s)

Tmax (hours) ~0.5 - 0.75 ~0.5 - 0.75 [1]

Half-life (t½) (hours) ~0.5 - 1 ~0.5 - 1 [1]

Cmax (ng/mL) Data not available Data not available

AUC (ng·h/mL) Data not available Data not available

Note: Specific Cmax and AUC values for Sergliflozin are not readily available in the public

domain due to the discontinuation of its development.

Table 2: Pharmacokinetic Parameters of Remogliflozin and its Active Metabolite (GSK279782)

in Healthy Indian Male Subjects after a Single 100 mg Oral Dose of Remogliflozin Etabonate

under Fed Conditions.

Analyte
Cmax
(ng/mL)

Tmax (hr)
(median,
min-max)

AUC0-t
(ng·hr/mL
)

AUC0-∞
(ng·hr/mL
)

t½ (hr)
Referenc
e(s)

Remogliflo

zin

455.1 ±

159.9

2.50 (0.75-

6.00)

1690.8 ±

413.4

1701.5 ±

413.8
2.26 ± 0.59 [2]

GSK27978

2

82.10 ±

24.31

3.00 (1.00-

6.00)

391.49 ±

103.11

400.12 ±

104.28
2.59 ± 0.58 [2]

Table 3: Pharmacokinetic Parameters of Remogliflozin Etabonate (Prodrug) in Healthy Indian

Male Subjects after a Single 100 mg Oral Dose under Fed Conditions.
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Parameter Value Reference(s)

Cmax (ng/mL) 24.57 ± 18.04 [2]

Tmax (hr) (median, min-max) 1.00 (0.50-2.00) [2]

AUC0-t (ng·hr/mL) 24.34 ± 12.38 [2]

AUC0-∞ (ng·hr/mL) 25.04 ± 12.42 [2]

t½ (hr) 1.40 ± 0.71 [2]

Experimental Protocols
The following section details a representative experimental protocol for a clinical

pharmacokinetic study of an SGLT2 inhibitor, based on common practices in the field.

Study Design:

A typical study would be a Phase I, open-label, single-dose, and multiple-dose, dose-escalation

study in healthy volunteers. This could be followed by studies in patients with type 2 diabetes. A

crossover design is often employed to minimize inter-subject variability.

Subject Population:

Inclusion Criteria: Healthy male and/or female subjects, typically between 18 and 55 years of

age, with a body mass index (BMI) within a normal range. For patient studies, subjects with a

confirmed diagnosis of type 2 diabetes mellitus, with or without background therapy like

metformin, would be included.

Exclusion Criteria: History of clinically significant diseases, use of other medications,

pregnancy or lactation, and history of alcohol or drug abuse.

Dosing and Administration:

The investigational drug (e.g., Sergliflozin etabonate or Remogliflozin etabonate) is

administered orally as a tablet or capsule with a standardized volume of water after an

overnight fast. In some study arms, the effect of food on pharmacokinetics is assessed by

administering the drug after a standardized high-fat meal.
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Blood Sampling:

Serial blood samples are collected in tubes containing an appropriate anticoagulant (e.g.,

K2EDTA) at pre-defined time points before and after drug administration. Typical time points

include: pre-dose (0 hours), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-

dose. Plasma is separated by centrifugation and stored at -70°C or below until analysis.

Bioanalytical Method:

Plasma concentrations of the parent drug, its active form, and any major metabolites are

quantified using a validated high-performance liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method. This method provides high sensitivity and selectivity for the

accurate measurement of drug concentrations in a biological matrix.

Pharmacokinetic Analysis:

Pharmacokinetic parameters are calculated from the plasma concentration-time data using

non-compartmental analysis. Key parameters include:

Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in

plasma.

Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.

AUC (Area Under the Curve): The area under the plasma concentration-time curve, which

represents the total drug exposure over time. This is often calculated from time zero to the

last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞).

t½ (Elimination Half-life): The time required for the plasma concentration of the drug to

decrease by half.

Mandatory Visualizations
Signaling Pathway of SGLT2 Inhibition
The following diagram illustrates the mechanism of action of SGLT2 inhibitors like Sergliflozin
and Remogliflozin in the proximal tubule of the kidney.
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Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.

Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the typical workflow for a clinical pharmacokinetic study of an orally

administered drug.
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Caption: General workflow of a clinical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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